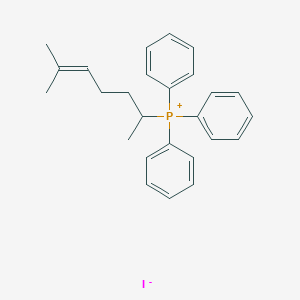![molecular formula C11H13ClN2O2 B14308804 Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate CAS No. 112341-76-1](/img/structure/B14308804.png)
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a chloro group, a methyl ester, and a hydrazinylidene moiety attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,6-dimethylphenylhydrazine with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidene moiety can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes or receptors in biological systems, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloro[2-(2,4-dimethylphenyl)hydrazinylidene]acetate
- Methyl chloro[2-(2,5-dimethylphenyl)hydrazinylidene]acetate
- Methyl chloro[2-(2,3-dimethylphenyl)hydrazinylidene]acetate
Uniqueness
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the hydrazinylidene moiety also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
112341-76-1 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 2-chloro-2-[(2,6-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-5-4-6-8(2)9(7)13-14-10(12)11(15)16-3/h4-6,13H,1-3H3 |
InChI Key |
WSNQLROHNXPECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NN=C(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


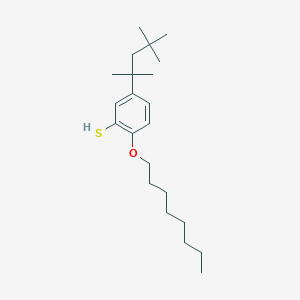


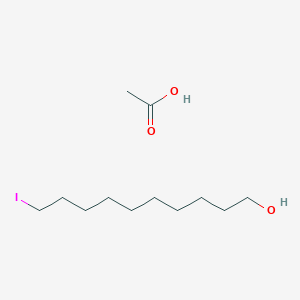

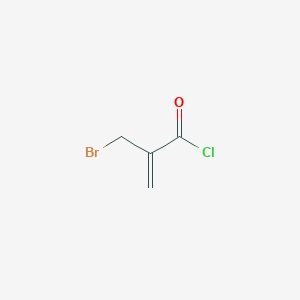
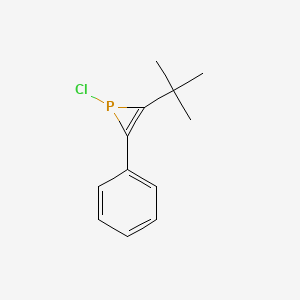

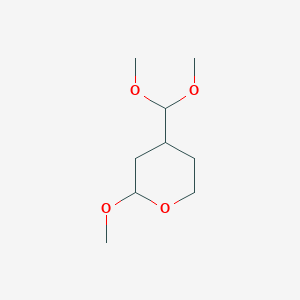

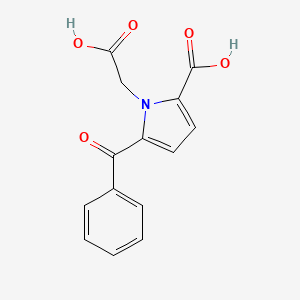

![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
